molecular formula C11H15NO2S B13187123 Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate CAS No. 1213330-67-6

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate

Cat. No.: B13187123
CAS No.: 1213330-67-6
M. Wt: 225.31 g/mol
InChI Key: XZGFZYZEOTXDME-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate is an organic compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction mixture is then subjected to esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylthio)propanoate: Similar structure but lacks the amino group.

    3-(Methylsulfonyl)propanoic acid methyl ester: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness

Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1213330-67-6

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)7-10(12)8-4-3-5-9(6-8)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

XZGFZYZEOTXDME-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)SC)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)SC)N

Origin of Product

United States

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